molecular formula C21H31NO4 B3020953 Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate CAS No. 898792-52-4

Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate

Cat. No.: B3020953
CAS No.: 898792-52-4
M. Wt: 361.5 g/mol
InChI Key: CQMBFDCORZGMFK-UHFFFAOYSA-N
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Description

Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate is a synthetic organic compound characterized by an octanoate backbone substituted at the 8-position with a 3-(morpholin-4-ylmethyl)phenyl group. Morpholine, a six-membered heterocyclic amine containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. This compound is primarily utilized in pharmaceutical and chemical research as an intermediate for synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name

ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4/c1-2-26-21(24)11-6-4-3-5-10-20(23)19-9-7-8-18(16-19)17-22-12-14-25-15-13-22/h7-9,16H,2-6,10-15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMBFDCORZGMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701221537
Record name Ethyl 3-(4-morpholinylmethyl)-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-52-4
Record name Ethyl 3-(4-morpholinylmethyl)-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-morpholinylmethyl)-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate typically involves a multi-step process. One common method starts with the preparation of the morpholine derivative, which is then coupled with a phenyl group. The final step involves the esterification of the resulting compound to form the ethyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of 8-oxooctanoate derivatives with aryl substitutions. Below is a detailed comparison with structurally similar compounds:

Substituent Variations on the Aromatic Ring

(a) Ethyl 8-[3-(4-methylpiperazin-1-ylmethyl)phenyl]-8-oxooctanoate
  • Molecular Formula : C₂₂H₃₄N₂O₃.
  • Molecular Weight : 374.517 g/mol.
  • Key Difference : Replacement of morpholine with 4-methylpiperazine, introducing an additional nitrogen atom and methyl group.
  • Applications : Used in kinase inhibitor research due to piperazine’s affinity for ATP-binding pockets .
  • Commercial Availability : Priced at $644–$3,272 for 1–5 g quantities .
(b) Ethyl 8-oxo-8-[4-(pyrrolidin-1-ylmethyl)phenyl]octanoate
  • Molecular Formula: C₂₂H₃₁NO₃.
  • Molecular Weight : ~365.5 g/mol.
  • Key Difference : Pyrrolidine (5-membered saturated amine) replaces morpholine, reducing steric bulk but increasing basicity.
  • Synthesis : Purified via silica gel chromatography (40–60% EtOAc/hexane) .
(c) Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate
  • Molecular Formula : C₁₈H₂₆O₅.
  • Molecular Weight : 322.4 g/mol.
  • Key Difference : Methoxy groups replace the morpholine-methylphenyl group, enhancing lipophilicity.
  • Safety : Classified under GHS guidelines; requires precautions for inhalation and skin contact .

Backbone Modifications

(a) Methyl 8-((4-(benzyloxy)phenyl)amino)-8-oxooctanoate
  • Molecular Formula: C₂₂H₂₅NO₄.
  • Key Difference: Benzyloxy-phenylamino group replaces morpholinomethylphenyl, enabling hydrogen bonding.
  • Applications : Investigated as an antiproliferative agent (65% yield in synthesis) .
(b) Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate
  • Molecular Formula : C₁₈H₂₆O₃.
  • Commercial Status : Available from suppliers specializing in aromatic esters .

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Applications Reference ID
Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate Morpholinomethylphenyl 377.5 Enzyme inhibition
Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate 4-Methylpiperazinylmethyl 374.5 Kinase inhibitors
Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate Pyrrolidinylmethyl 365.5 Intermediate synthesis
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate Dimethoxyphenyl 322.4 Material science

Substituent Impact on Bioactivity

  • Morpholine vs. Piperazine : Morpholine’s oxygen atom enhances hydrogen-bonding capacity, critical for targeting enzymes like HDACs or proteases. Piperazine derivatives exhibit higher solubility in acidic environments due to protonatable nitrogen atoms .

Commercial and Regulatory Considerations

  • Pricing: Morpholinomethyl derivatives are premium-priced ($644–$3,272 per gram) compared to simpler aryl analogs (e.g., dimethoxyphenyl at ~$150/g) .
  • Regulatory Status: No compounds in this class are listed under restricted substance inventories (e.g., REACH Candidate List) .

Biological Activity

Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a morpholine moiety, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, potentially influencing multiple signaling pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The morpholine ring facilitates interactions with active sites of enzymes, leading to modulation of their activity. This interaction can result in:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cholinesterases and legumain, which are critical in various physiological processes and disease states .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections.

Research Findings

Recent studies have explored the compound's efficacy in various biological assays. Below is a summary of significant findings:

Study Findings
Antimicrobial Activity Demonstrated inhibitory effects against several bacterial strains.
Enzyme Inhibition Exhibited significant inhibition of cholinesterases; potential applications in Alzheimer's treatment due to its mechanism.
Cell Proliferation In vitro studies suggest a reduction in cell proliferation in cancer cell lines, indicating potential anticancer properties .

Case Studies

  • Inhibitory Effects on Cholinesterases : A study focused on the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurotransmission. The results indicated a dose-dependent inhibition, suggesting its potential as a therapeutic agent for cognitive disorders.
  • Anticancer Activity : In vitro assays using various cancer cell lines revealed that this compound significantly reduced cell viability, supporting its role as an anticancer agent. Further mechanistic studies are warranted to elucidate the pathways involved.

Comparative Analysis with Similar Compounds

When compared to other morpholine-containing compounds, this compound shows unique properties due to its specific structural features:

Compound Type Biological Activity
ReboxetineAntidepressantSelective norepinephrine reuptake inhibitor
MoclobemideAntidepressantReversible inhibitor of monoamine oxidase A
This compoundPotential enzyme inhibitorInhibits cholinesterases and legumain

Q & A

Q. What synthetic routes are commonly employed for preparing Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate?

The synthesis involves:

  • Carbodiimide-mediated coupling : Activation of 8-methoxy-8-oxooctanoic acid with DCC/HOBt in DMF, followed by reaction with 3-(morpholin-4-ylmethyl)aniline derivatives to form the amide intermediate. Typical yields range from 83% to 86% under room temperature conditions .
  • Fluorination : Conversion of hydroxyl groups to fluorine using (diethylamino)sulfur trifluoride (DAST) in CH₂Cl₂ at 0°C to RT, achieving 84% yield .
  • Radiolabeling : For ¹⁸F derivatives, a two-step procedure with [¹⁸F]-NBu₄F in CH₃CN at 90°C, followed by hydroxylamine treatment, yields 19% radiochemical purity .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.45–7.17 ppm), morpholine methylene (δ 3.66–3.83 ppm), and ester carbonyl (δ 170.9–174.4 ppm) .
  • ESI-MS : Molecular ion peaks (e.g., m/z 322 [M+H]⁺) and sodium adducts (e.g., m/z 344 [M+Na]⁺) validate molecular weight .
  • HPLC : Reversed-phase chromatography confirms purity (>99%) and resolves fluorinated byproducts .

Q. What safety protocols are critical during synthesis?

  • Use glove boxes for handling DAST (toxic, corrosive) and wear PPE (nitrile gloves, goggles) to avoid skin/eye contact .
  • Segregate reaction waste (e.g., fluorinated intermediates) for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized for morpholinyl-containing intermediates?

  • Reagent selection : Replace DCC with EDC·HCl for reduced toxicity while maintaining 80%+ yields .
  • Solvent optimization : Use DMF over DCM for better solubility of aromatic amines, reducing reaction time from 24h to 12h .
  • Temperature control : Stirring at 4°C minimizes side reactions during sensitive amide bond formation .

Q. How to resolve contradictory NMR data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., δ 2.35–2.25 ppm for methylene protons) and confirm connectivity .
  • Variable-temperature NMR : Resolve dynamic effects in morpholine ring puckering by analyzing spectra at 25°C vs. −20°C .
  • Comparative analysis : Cross-validate with crystallographic data (if available) using SHELXL for bond-length/angle verification .

Q. What chromatographic strategies achieve high-purity isolation?

  • Flash chromatography : Use gradients of 10–80% EtOAc/hexanes over 20 minutes to separate ester intermediates .
  • HPLC purification : Employ C18 columns with acetonitrile/water (0.1% TFA) to remove fluorinated impurities (retention time: 1.35 minutes) .

Q. How can radiochemical yields be improved during ¹⁸F-labeling?

  • Precursor design : Use tosylate leaving groups instead of mesylates for faster ¹⁸F substitution kinetics .
  • Microwave assistance : Reduce reaction time from 70 minutes to <30 minutes, enhancing specific activity (>5 GBq/μmol) .

Q. What stability-indicating methods assess degradation under stress conditions?

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks, then quantify hydrolytic byproducts (e.g., free morpholine) via LCMS .
  • Photostability : Use UV-Vis spectroscopy (254 nm) to monitor ester bond cleavage, with degradation <5% under dark storage .

Methodological Recommendations

  • Crystallography : Use SHELXTL for structure refinement if single crystals are obtained, leveraging I/σ(I) > 2 for high-resolution data .
  • Biological assays : Screen HDAC inhibition via fluorimetric assays (IC₅₀ determination) using HeLa cell lysates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate
Reactant of Route 2
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Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate

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